

# Spectroscopic Profile of 5-Hydroxy-2-nitrobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Hydroxy-2-nitrobenzaldehyde**, a key intermediate in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, organic chemistry, and analytical science. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Hydroxy-2-nitrobenzaldehyde** (CAS No: 42454-06-8, Molecular Formula:  $C_7H_5NO_4$ , Molecular Weight: 167.12 g/mol ).<sup>[1]</sup><sup>[2]</sup>

### Table 1: $^1H$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-

Note: Specific chemical shifts and coupling constants for **5-Hydroxy-2-nitrobenzaldehyde** are not readily available in the public domain. General spectral data is available from sources such as ChemicalBook.[3]

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-

Note: A  $^{13}\text{C}$  NMR spectrum is available for **5-Hydroxy-2-nitrobenzaldehyde**, with one source indicating the use of  $\text{CDCl}_3$  &  $\text{DMSO-d}_6$  as the solvent.[4] However, a detailed peak list is not provided in the searched resources.

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data Not Available	-	O-H stretch (Phenolic)
Data Not Available	-	C-H stretch (Aromatic)
Data Not Available	-	C=O stretch (Aldehyde)
Data Not Available	-	N=O asymmetric stretch (Nitro)
Data Not Available	-	C=C stretch (Aromatic)
Data Not Available	-	N=O symmetric stretch (Nitro)
Data Not Available	-	C-O stretch (Phenolic)
Data Not Available	-	C-H out-of-plane bend (Aromatic)

Note: While specific peak wavenumbers are not detailed, IR spectra for **5-Hydroxy-2-nitrobenzaldehyde** have been recorded using techniques such as ATR-Neat and as a solid (split mull) in Fluorolube and Nujol.[\[1\]](#)[\[5\]](#)[\[6\]](#)

#### Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
167	Data Not Available	[M] <sup>+</sup> (Molecular Ion)
Data Not Available	-	Fragment Ion
Data Not Available	-	Fragment Ion
Data Not Available	-	Fragment Ion

Note: The mass spectrum of **5-Hydroxy-2-nitrobenzaldehyde** has been obtained via electron ionization (EI), confirming the molecular weight of 167.12 g/mol .[\[1\]](#)[\[7\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic nitro compounds, adaptable for **5-Hydroxy-2-nitrobenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **5-Hydroxy-2-nitrobenzaldehyde** is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as DMSO- $d_6$  or  $CDCl_3$  in an NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are then acquired on a spectrometer operating at a frequency of 300 MHz or higher. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared using one of several methods:

- **KBr Pellet:** A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- **Nujol Mull:** The solid sample is ground to a fine paste with Nujol (mineral oil) and placed between two salt plates (e.g., NaCl or KBr).
- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

The spectrum is typically recorded over a range of 4000-400  $cm^{-1}$ .

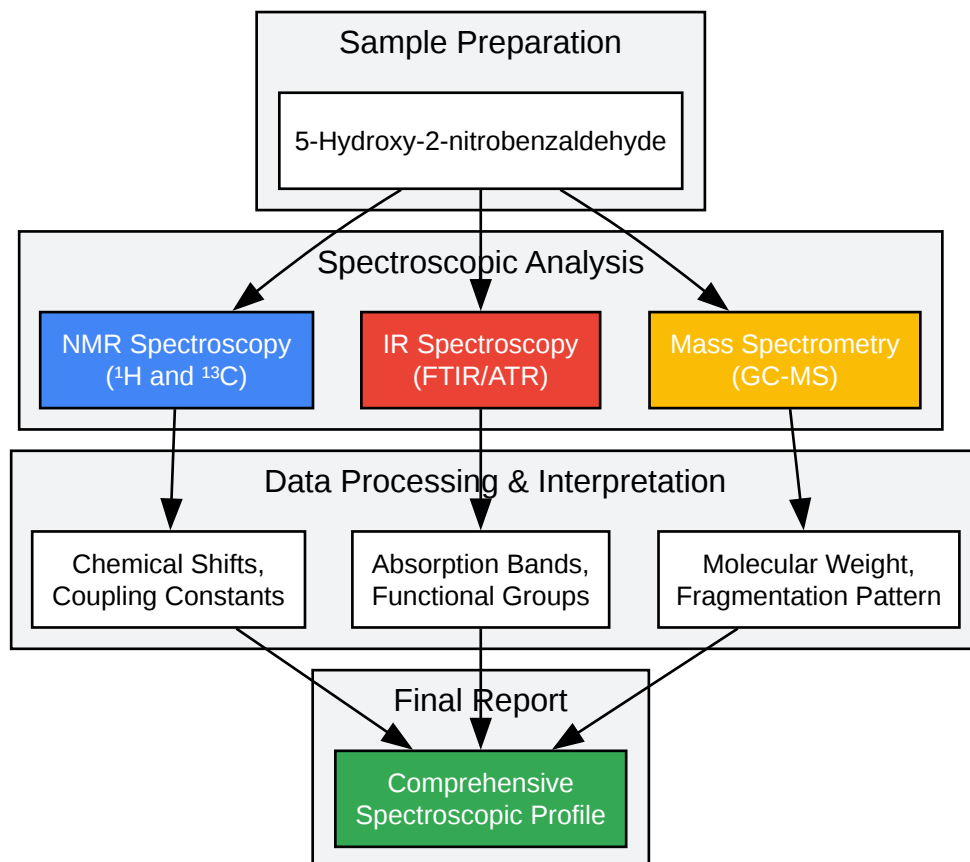
## Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample is injected into the GC, which separates the components of the sample. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **5-Hydroxy-2-nitrobenzaldehyde**.

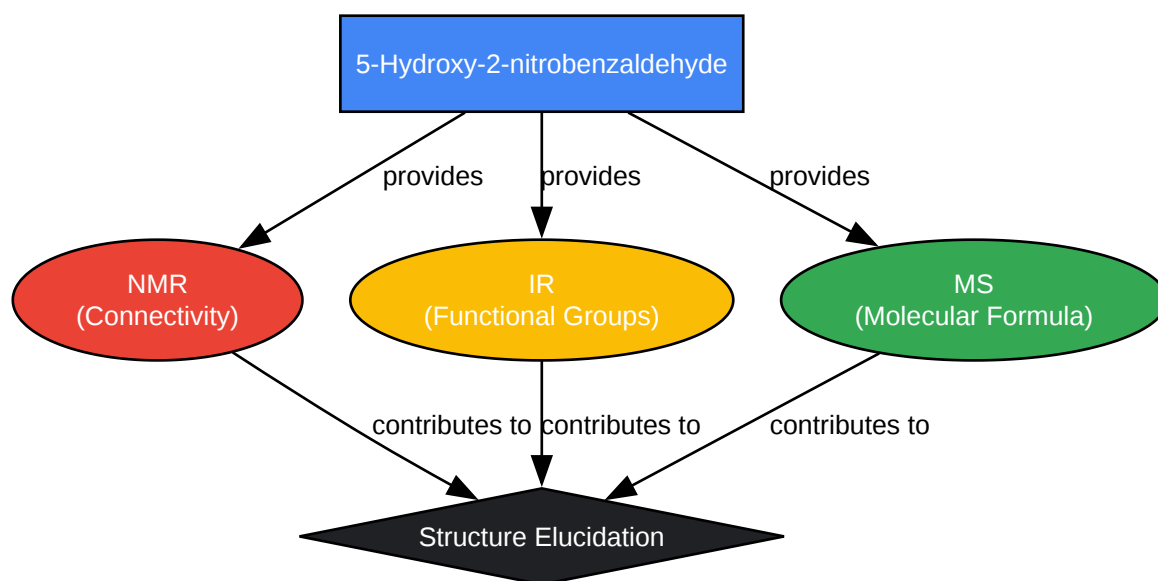


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Caption: A generalized workflow for the spectroscopic analysis of **5-Hydroxy-2-nitrobenzaldehyde**.

## Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the complementary nature of the information obtained from different spectroscopic techniques.



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Caption: Interrelationship of spectroscopic techniques for structural elucidation.

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## References

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